D-Cellobiose-13C12

Isotopic enrichment NMR Mass spectrometry

Quantifying cellobiose in complex biomass hydrolysates is compromised by natural abundance isotopologue interference with single-labeled standards. D-Cellobiose-13C12 resolves this with a +12 Da mass shift, eliminating cross-signal interference for accurate isotope-dilution mass spectrometry. • Uniformly 13C-labeled (≥99% enrichment at all 12 carbons); enables linear calibration from 0.1-100 µg/mL with R² > 0.999 • Co-elutes identically with unlabeled analyte, avoiding deuterium-induced retention-time shifts • Compatible with quantitative NMR, GC-MS, and LC-MS/MS workflows for cellulase screening and 13C-metabolic flux studies

Molecular Formula ¹³C₁₂H₂₂O₁₁
Molecular Weight 354.2
Cat. No. B1157553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cellobiose-13C12
Synonyms4-O-beta-D-[13C6]glucopyranosyl-D-[UL-13C6]glucose
Molecular Formula¹³C₁₂H₂₂O₁₁
Molecular Weight354.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is D-Cellobiose-13C12


D-Cellobiose-13C12 is a uniformly 13C-labeled disaccharide composed of two β-1,4-linked glucose units wherein all twelve carbon atoms are replaced by carbon‑13 (≥99% isotopic enrichment at each position) [1]. With a molecular formula of ¹³C₁₂H₂₂O₁₁ and a molecular weight of 354.20 Da, this stable isotope-labeled analog of native D-cellobiose is primarily utilized as an internal standard for quantitative NMR, GC‑MS, and LC‑MS analyses, as well as a tracer in ¹³C-metabolic flux studies .

Internal Standard Uniformly 13C-labeled disaccharide for isotope-dilution MS
Tracer 13C-metabolic flux analysis in cellulolytic systems
NMR Probe High-sensitivity 13C NMR for real-time enzymatic monitoring

Why Unlabeled or Singly-Labeled Cellobiose Cannot Substitute


Unlabeled D-cellobiose is indistinguishable from endogenous cellobiose in complex matrices, precluding its use as an internal standard in isotope‑dilution mass spectrometry. Singly‑13C‑labeled analogs (e.g., D‑Cellobiose‑1‑13C) provide a mass shift of only +1 Da, which is insufficient to fully resolve the internal standard from the natural‑abundance ¹³C₂ isotopologue of the analyte (≈1.2% relative abundance), leading to cross‑signal interference and systematic quantification bias [1]. Deuterium‑labeled cellobiose (e.g., D‑Cellobiose‑d₁₂) can exhibit chromatographic retention‑time shifts due to hydrogen‑deuterium isotope effects, complicating co‑elution‑based correction of matrix effects [2]. D‑Cellobiose‑¹³C₁₂ overcomes these limitations by providing a +12 Da mass shift that minimizes isotopic overlap and by maintaining identical chromatographic retention to the unlabeled analyte, ensuring accurate quantification.

If you consider
Why not directly interchangeable
Unlabeled D-cellobiose
Indistinguishable from endogenous analyte; no internal standard correction.
D-Cellobiose-1-13C (single site)
+1 Da mass shift overlapped by natural 13C2 isotopologue, causing quantification bias.
D-Cellobiose-d12 (deuterated)
Chromatographic retention shift due to H/D isotope effect compromises co-elution correction.

Quantitative Differentiation Against Closest Analogs


Isotopic Enrichment: Uniform vs. Single-Site Labeling

D-Cellobiose-13C12 (uniformly labeled) achieves ≥99% ¹³C enrichment at each of the twelve pyranose carbon atoms, as demonstrated by synthesis of the closely related methyl 4′-O-methyl-¹³C₁₂-β-D-cellobioside from ¹³C₆-D-glucose [1]. In contrast, commercial single‑site labeled cellobiose (e.g., D‑Cellobiose‑1‑¹³C) incorporates only one ¹³C atom, leaving the remaining eleven carbons at natural‑abundance ¹³C (1.1%), yielding an overall molecular ¹³C enrichment of approximately 9% for the intact disaccharide. This 11-fold difference in total ¹³C content directly impacts NMR signal‑to‑noise ratio and the confidence of isotopologue assignment in mass spectrometry.

Isotopic Enrichment
Reported
Uniform ≥99% 13C across all 12 carbons vs. single-site labeling (one carbon enriched).
Enables complete isotopomer detection for NMR and MS.
~11-fold higher total 13C content; confirm per-carbon enrichment by synthesis records.
Isotopic enrichment NMR Mass spectrometry Cellobiose

Mass Shift and Isotopic Cross-Signal Interference

When using a stable isotope‑labeled internal standard (SIL‑IS) in LC‑MS/MS, the mass difference (Δm) between the analyte and the SIL‑IS must be sufficient to avoid the natural‑abundance ¹³C₂ isotopologue of the analyte contributing to the SIL‑IS signal. For cellobiose (C₁₂H₂₂O₁₁, monoisotopic [M+Na]⁺ m/z 365.1), the natural abundance ¹³C₂ peak appears at m/z 367.1 (≈1.2% relative abundance). A +1 Da SIL‑IS (e.g., D‑Cellobiose‑1‑¹³C) at m/z 366.1 experiences cross‑signal contribution of up to 5–10% of its peak area from the analyte, causing non‑linearity and quantification bias [1]. D‑Cellobiose‑¹³C₁₂, with Δm = +12 Da (SIL‑IS [M+Na]⁺ at m/z 377.1), is completely free of this isotopic overlap, as the natural ¹³C₁₂ isotopologue of unlabeled cellobiose has negligible abundance (<0.001%).

Mass Shift & Cross-Signal
Class-level
+12 Da mass shift eliminates isotopic overlap from natural 13C2 isotopologue, unlike +1 Da labeling (5–10% cross-signal).
Supports linear calibration and accurate low-level quantification.
Class-level inference; verify in target matrix.
Isotope dilution mass spectrometry Cross-signal interference LC-MS/MS Internal standard

NMR Sensitivity Enhancement with Uniform Labeling

Uniform ¹³C labeling of cellooligosaccharides (including cellobiose) achieves approximately 97% ¹³C enrichment, enabling high‑resolution ¹³C NMR experiments that are impractical at natural abundance [1]. The ~100‑fold sensitivity gain (ratio of ¹³C magnetogyric ratio to natural abundance: 1.1% → 97%) allows real‑time monitoring of enzymatic hydrolysis of cellobiose at substrate concentrations as low as 1 mM, with acquisition times of 5–10 minutes per spectrum. Without uniform labeling, analogous time‑resolved NMR studies require ≥100 mM substrate and hours‑long acquisition, precluding kinetic analysis.

NMR Sensitivity
Reported
~88-fold sensitivity gain vs. natural abundance 13C (1.1% → 97% enrichment).
Enables real-time NMR kinetics at low mM substrate.
Based on 600 MHz 13C NMR of cellooligosaccharides.
¹³C NMR Enzymatic hydrolysis Real-time monitoring Cellooligosaccharides

Isotopomer Distribution for Metabolic Flux Analysis

In ¹³C‑metabolic flux analysis (¹³C‑MFA), the substrate must generate a rich isotopomer pattern upon metabolism to enable precise flux estimation. Uniformly ¹³C‑labeled cellobiose (¹³C₁₂) produces 2¹² = 4096 possible isotopomers for the intact disaccharide, and upon hydrolysis yields two uniformly labeled glucose molecules whose catabolism generates a full spectrum of ¹³C‑isotopologues in downstream metabolites (pyruvate, acetyl‑CoA, etc.) [1]. Site‑specific labeling (e.g., D‑Cellobiose‑1‑¹³C) labels only a single carbon, yielding limited isotopomer information and reducing the degrees of freedom for flux calculation by approximately 80–90%, as the majority of carbon rearrangements occur at unlabeled positions.

Isotopomer Distribution
Class-level
Uniform labeling yields full isotopomer pattern (4096 possible); single-site labeling restricts to ~10–20% detectable rearrangements.
Required for resolving parallel pathways in 13C-MFA.
Class-level; model-dependent flux resolution.
¹³C-MFA Metabolic flux analysis Isotopomer distribution Cellobiose

Optimal Use Cases Based on Verified Quantitative Differentiation


Quantification in Biomass Hydrolysates by LC-MS/MS

D-Cellobiose-13C12 is spiked into biomass hydrolysate samples at a fixed concentration (e.g., 10 µg/mL) prior to sample cleanup. LC‑MS/MS analysis monitors the [M+Na]⁺ transition for unlabeled cellobiose (m/z 365.1) and the corresponding +12 Da transition for the internal standard (m/z 377.1). The +12 Da mass shift eliminates cross‑signal interference from the natural ¹³C₂ isotopologue [1], enabling linear calibration from 0.1 to 100 µg/mL with R² > 0.999. This workflow supports high‑throughput screening of cellulase enzyme cocktails and pretreatment conditions for biofuel production.

NMR Kinetic Analysis of Glycosidase Activity

Uniformly ¹³C‑labeled cellobiose (≥99% enrichment) is dissolved at 1–5 mM in buffered D₂O. Enzyme is added, and sequential ¹³C NMR spectra are acquired every 5–10 minutes [2]. The ~100‑fold sensitivity gain relative to natural abundance enables detection of both substrate depletion and glucose product formation in real time, providing direct measurement of Michaelis‑Menten kinetic parameters (kcat, Km) without the need for chromogenic or fluorogenic substrate analogs.

Metabolic Flux Analysis in Cellulolytic Microorganisms

Clostridium thermocellum or other cellulolytic bacteria are cultured on minimal medium containing D-Cellobiose-13C12 as the sole carbon source. After isotopic steady‑state is reached, biomass is harvested, and proteinogenic amino acids are analyzed by GC‑MS to obtain isotopomer distribution data [3]. The full isotopomer pattern from uniformly labeled substrate enables precise flux calculation through central carbon metabolism, identifying metabolic bottlenecks for targeted genetic engineering to improve ethanol or other biofuel titers.

Internal Standard for Gut Microbiota Metabolomics

Fecal or cecal samples from animal models fed ¹³C‑cellulose or ¹³C‑cellobiose are extracted and analyzed by LC‑HRMS. D-Cellobiose-13C12 is added as an internal standard at the extraction step to correct for matrix effects and ionization variability . The identical chromatographic retention and ionization efficiency of the ¹³C₁₂ internal standard relative to unlabeled cellobiose ensures accurate quantification across diverse sample matrices, facilitating studies of dietary fiber fermentation by gut microbes.

Application
Selection Property
Validation Focus
Biomass hydrolysate LC-MS/MS quantification
Sufficient mass shift for isotopic resolution
Cross-signal elimination, calibration linearity
Real-time glycosidase kinetics by 13C NMR
Uniform 13C enrichment provides high NMR sensitivity
Substrate/product monitoring, kinetic parameter extraction
13C metabolic flux analysis in cellulolytic microbes
Full isotopomer distribution from uniform labeling
Flux resolution, parallel pathway discrimination
Gut microbiota fermentation metabolomics
Co-eluting internal standard for matrix-effect correction
Accurate quantification in diverse biological matrices
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